molecular formula C39H60O14 B12659625 Kingianoside A CAS No. 145854-03-1

Kingianoside A

Cat. No.: B12659625
CAS No.: 145854-03-1
M. Wt: 752.9 g/mol
InChI Key: QMLSDFSTEVPHTD-AFRKZWMQSA-N
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Chemical Reactions Analysis

Kingianoside A undergoes various chemical reactions, including hydrolysis and oxidation. Hydrolysis of this compound with acid yields D-galactose and D-glucose . The compound also shows positive Liebermann–Burchard and negative Ehrlich reagent tests, indicating its spirostanol nature . The major products formed from these reactions include simpler sugar molecules and modified steroidal structures.

Scientific Research Applications

Kingianoside A has been studied for its potential biological activities. It is known to exhibit various pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities . In traditional Chinese medicine, Polygonatum kingianum, the source of this compound, is used as a tonic remedy for lung troubles and ringworm . The compound’s unique structure and biological activities make it a valuable subject for further research in chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of Kingianoside A involves its interaction with specific molecular targets and pathways. As a spirostanol saponin, it is believed to modulate cellular signaling pathways and exert its effects through interactions with cell membrane components and receptors . The exact molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Kingianoside A is part of a group of steroidal saponins isolated from Polygonatum kingianum. Similar compounds include Kingianoside G, Pratioside D, Disporopsin, and Daucosterol . These compounds share structural similarities but differ in their specific sugar moieties and stereochemistry. This compound is unique due to its specific glycosidic linkages and the presence of both D-galactose and D-glucose in its structure .

Properties

CAS No.

145854-03-1

Molecular Formula

C39H60O14

Molecular Weight

752.9 g/mol

IUPAC Name

(5'R,6R,7S,9S,13R,16S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-10-one

InChI

InChI=1S/C39H60O14/c1-17-7-10-39(48-16-17)18(2)28-24(53-39)12-23-21-6-5-19-11-20(8-9-37(19,3)22(21)13-27(42)38(23,28)4)49-35-33(47)31(45)34(26(15-41)51-35)52-36-32(46)30(44)29(43)25(14-40)50-36/h5,17-18,20-26,28-36,40-41,43-47H,6-16H2,1-4H3/t17-,18+,20+,21?,22?,23?,24?,25-,26-,28?,29-,30+,31-,32-,33-,34+,35-,36+,37+,38-,39-/m1/s1

InChI Key

QMLSDFSTEVPHTD-AFRKZWMQSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(C(=O)CC5C4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1

Origin of Product

United States

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